tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate
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Overview
Description
tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxy group, and a methylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical modifications .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its carbamate group can interact with various biological targets .
Mechanism of Action
The mechanism of action of tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzyme activities by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar functional groups but lacking the methoxy and methylcarbamoyl groups.
tert-Butyl-N-methylcarbamate: Another related compound with a similar structure but different substituents.
Uniqueness: tert-butylN-{1-[methoxy(methyl)carbamoyl]ethyl}-N-methylcarbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylcarbamoyl groups provide additional sites for chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-8(9(14)13(6)16-7)12(5)10(15)17-11(2,3)4/h8H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNQKIPLJZAZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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